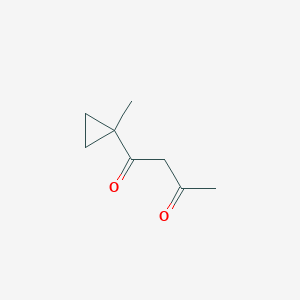

1-(1-Methylcyclopropyl)butane-1,3-dione

Description

1-(1-Methylcyclopropyl)butane-1,3-dione is a cyclic diketone that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its yellow crystalline solid form, sparingly soluble in water but highly soluble in organic solvents.

Properties

IUPAC Name |

1-(1-methylcyclopropyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(9)5-7(10)8(2)3-4-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMNZCFYXCOIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Methylcyclopropyl)butane-1,3-dione typically involves the reaction of cyclopropyl methyl ketone with butane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

1-(1-Methylcyclopropyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the diketone into corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Methylcyclopropyl)butane-1,3-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Methylcyclopropyl)butane-1,3-dione exerts its effects involves interactions with various molecular targets. The compound’s diketone structure allows it to participate in nucleophilic addition reactions, forming stable adducts with nucleophiles. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-(1-Methylcyclopropyl)butane-1,3-dione can be compared with other cyclic diketones, such as:

Cyclopropyl methyl ketone: Similar in structure but lacks the butane-1,3-dione moiety.

Butane-1,3-dione: Lacks the cyclopropyl group, making it less reactive in certain chemical reactions.

1,3-Cyclopentanedione: Another cyclic diketone with different reactivity and applications.

The uniqueness of 1-(1-Methylcyclopropyl)butane-1,3-dione lies in its combined cyclopropyl and diketone functionalities, which confer distinct chemical and biological properties .

Biological Activity

1-(1-Methylcyclopropyl)butane-1,3-dione is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

- IUPAC Name : 1-(1-Methylcyclopropyl)butane-1,3-dione

- Molecular Formula : C8H12O2

- Molecular Weight : 140.18 g/mol

- CAS Number : [19804686]

Biological Activity

1-(1-Methylcyclopropyl)butane-1,3-dione exhibits several biological activities that have been explored in scientific literature:

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to cancer cell proliferation.

Antioxidant Properties

Studies have suggested that 1-(1-Methylcyclopropyl)butane-1,3-dione possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that 1-(1-Methylcyclopropyl)butane-1,3-dione significantly inhibited cell growth. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Induction of oxidative stress |

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function. The study highlighted its role in modulating oxidative stress markers.

The precise mechanism by which 1-(1-Methylcyclopropyl)butane-1,3-dione exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

- Enzymatic Pathways : Inhibition of specific kinases involved in cancer progression.

- Oxidative Stress Modulation : Scavenging free radicals and enhancing endogenous antioxidant defenses.

- Inflammatory Pathways : Downregulation of NF-kB signaling pathways leading to decreased inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.